molecular formula C29H35FN2O8S B139164 Vorapaxar sulfate CAS No. 705260-08-8

Vorapaxar sulfate

Cat. No.: B139164
CAS No.: 705260-08-8
M. Wt: 590.7 g/mol
InChI Key: NQRYCIGCIAWEIC-CKLVGUEFSA-N
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Description

Zontivity, also known as vorapaxar, is a thrombin receptor (protease-activated receptor, PAR-1) antagonist. It is based on the natural product himbacine and was discovered by Schering-Plough and developed by Merck & Co. Zontivity is primarily used to reduce the occurrence of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease .

Mechanism of Action

Target of Action

Vorapaxar sulfate is a selective inhibitor of the protease-activated receptor 1 (PAR-1) . PAR-1 is a thrombin receptor expressed on platelets . Thrombin is a serine protease that plays a crucial role in thrombosis and hemostasis .

Mode of Action

This compound inhibits platelet aggregation through the reversible antagonism of PAR-1 . By blocking the activation of PAR-1, vorapaxar prevents thrombin-related platelet aggregation . This mechanism works by a different pathway from other antiplatelet medications, such as aspirin and P2Y12 inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by vorapaxar is the thrombin-mediated platelet aggregation pathway . Thrombin activates PAR-1 on platelets, leading to platelet aggregation . By inhibiting PAR-1, vorapaxar prevents this thrombin-related platelet aggregation .

Pharmacokinetics

Vorapaxar has a bioavailability of approximately 100% . It is metabolized primarily by the CYP3A4 and CYP2J2 enzymes . The elimination half-life of vorapaxar is between 5 and 13 days , and it is excreted via feces (58%) and urine (25%) .

Result of Action

The primary result of vorapaxar’s action is the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD) . By preventing thrombin-related platelet aggregation, vorapaxar reduces the risk of these events .

Action Environment

The efficacy and stability of vorapaxar can be influenced by various environmental factors. For instance, vorapaxar is eliminated primarily via metabolism by the CYP3A enzymes . Therefore, drugs that are inducers or inhibitors of CYP3A4 can potentially impact the elimination of vorapaxar . It is recommended to avoid strong CYP3A4 inhibitors and inducers while taking vorapaxar .

Biochemical Analysis

Biochemical Properties

Vorapaxar sulfate plays a significant role in biochemical reactions by inhibiting thrombin receptor-activating peptide (TRAP)-induced platelet aggregation in a dose-dependent manner . It interacts with the PAR-1 on platelets, which is a key player in the process of platelet activation and aggregation .

Cellular Effects

This compound influences cell function by inhibiting the activation of platelets, which are crucial cells in the blood clotting process . By blocking the PAR-1 receptor, this compound prevents thrombin, a potent platelet activator, from triggering platelet aggregation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PAR-1 receptor on platelets, thereby preventing the receptor’s activation by thrombin . This inhibition of the receptor prevents platelet aggregation, a key step in the formation of blood clots .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a long elimination half-life of 5–13 days . This suggests that the drug has a prolonged effect on inhibiting platelet aggregation .

Metabolic Pathways

This compound is metabolized primarily via the CYP3A enzymes, specifically CYP3A4 and CYP2J2 . This interaction with enzymes in the metabolic pathway could potentially influence metabolic flux or metabolite levels.

Transport and Distribution

Given its molecular properties and its route of administration (oral), it can be inferred that it is likely absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream .

Subcellular Localization

The subcellular localization of this compound is not specified in the search results. As a small molecule drug, it is likely to be able to cross cell membranes and exert its effects within cells

Chemical Reactions Analysis

Vorapaxar undergoes several types of chemical reactions, including:

    Oxidation: Vorapaxar can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in vorapaxar.

    Substitution: Vorapaxar can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Vorapaxar has several scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactivity of tricyclic piperidine alkaloids.

    Biology: Investigated for its role in platelet aggregation and thrombin receptor pathways.

    Medicine: Primarily used to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.

    Industry: Utilized in the pharmaceutical industry for the development of antiplatelet therapies.

Comparison with Similar Compounds

Vorapaxar is unique among antiplatelet agents due to its specific inhibition of the PAR-1 receptor. Similar compounds include:

Properties

IUPAC Name

ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRYCIGCIAWEIC-CKLVGUEFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35FN2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60990731
Record name Vorapaxar sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705260-08-8
Record name Vorapaxar sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=705260-08-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vorapaxar sulfate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705260088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vorapaxar sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60990731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name vorapaxar sulfate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name VORAPAXAR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN66038E6C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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